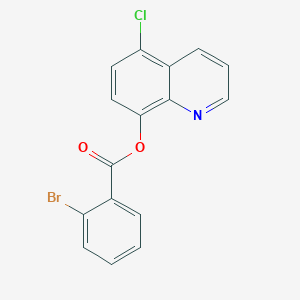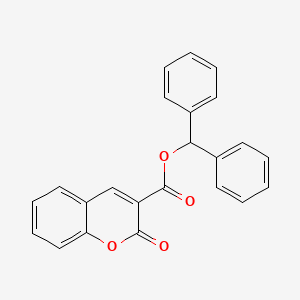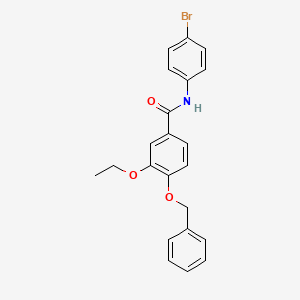
5-Chloro-8-quinolyl 2-bromobenzoate
Overview
Description
5-Chloro-8-quinolyl 2-bromobenzoate is a chemical compound with the molecular formula C16H9BrClNO2 It is a derivative of quinoline and benzoate, characterized by the presence of chlorine and bromine atoms
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with various biological targets, including bacterial enzymes like dna gyrase and dna topoisomerase iv . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
Quinoline derivatives, such as fluoroquinolones, are known to interact with their targets by stabilizing a covalent enzyme-dna complex where the dna is cleaved in both strands . This leads to cell death and is a very effective way of killing bacteria .
Biochemical Pathways
Quinoline-based compounds are known to interfere with dna replication in bacteria by inhibiting the activity of dna gyrase and dna topoisomerase iv . This inhibition disrupts the normal cellular processes, leading to cell death .
Result of Action
Based on the known effects of similar quinoline-based compounds, it can be inferred that the compound may lead to cell death by disrupting dna replication in bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-8-quinolinyl 2-bromobenzoate . Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity. Additionally, the compound’s environmental fate, including its persistence and potential for bioaccumulation, would also be important considerations for its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 2-bromobenzoate typically involves the esterification of 5-chloro-8-hydroxyquinoline with 2-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-Chloro-8-quinolyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar in structure but with a fluorine atom instead of bromine.
5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of 5-Chloro-8-quinolyl 2-bromobenzoate.
2-Bromobenzoyl chloride: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and interactions
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-12-6-2-1-4-10(12)16(20)21-14-8-7-13(18)11-5-3-9-19-15(11)14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWBJNIMWWJWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate](/img/structure/B3638280.png)


![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-bromo-4-ethoxybenzamide](/img/structure/B3638312.png)
![2,4-dichloro-N-[2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide](/img/structure/B3638320.png)
![2-(4-methoxyphenyl)-N-[(4-methyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B3638327.png)

![N-(2,3-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3638336.png)
![N-(4-methoxyphenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B3638341.png)
![N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3638346.png)
![2,5-Dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide](/img/structure/B3638362.png)
![2,2,2-trichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3638365.png)
![3-[2-(1H-INDOL-3-YL)ETHYL]-1-(4-PHENOXYPHENYL)THIOUREA](/img/structure/B3638371.png)
